4-Phthalimido-butane-1-sulfonyl chloride
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Overview
Description
4-Phthalimido-butane-1-sulfonyl chloride is a chemical compound known for its unique structural properties and reactivity. It is characterized by the presence of a phthalimide group attached to a butane chain, which is further linked to a sulfonyl chloride group. This compound is often used in organic synthesis and various chemical reactions due to its versatile nature.
Preparation Methods
The synthesis of 4-Phthalimido-butane-1-sulfonyl chloride typically involves the reaction of phthalimide with butane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
4-Phthalimido-butane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common reagents used in these reactions include bases like triethylamine, nucleophiles such as amines or alcohols, and oxidizing or reducing agents depending on the desired transformation. The major products formed from these reactions vary based on the specific reagents and conditions used.
Scientific Research Applications
4-Phthalimido-butane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4-Phthalimido-butane-1-sulfonyl chloride exerts its effects involves the reactivity of the sulfonyl chloride group. This group is highly reactive towards nucleophiles, allowing the compound to form covalent bonds with various substrates. The phthalimide group provides stability and specificity to the reactions, making the compound useful in targeted chemical modifications.
Comparison with Similar Compounds
4-Phthalimido-butane-1-sulfonyl chloride can be compared with other sulfonyl chloride compounds, such as butane-1-sulfonyl chloride and benzene sulfonyl chloride. While these compounds share the sulfonyl chloride functional group, this compound is unique due to the presence of the phthalimide group, which imparts distinct reactivity and stability. Similar compounds include:
Butane-1-sulfonyl chloride: Lacks the phthalimide group, making it less specific in its reactivity.
Benzene sulfonyl chloride: Contains a benzene ring instead of a butane chain, leading to different chemical properties and applications.
Properties
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)butane-1-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO4S/c13-19(17,18)8-4-3-7-14-11(15)9-5-1-2-6-10(9)12(14)16/h1-2,5-6H,3-4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPSHQXABFAYZRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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